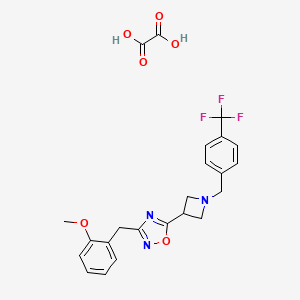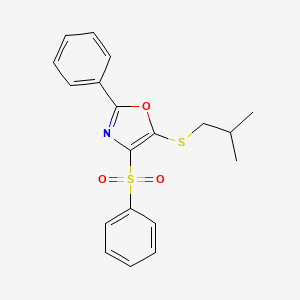
5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazoles, such as “5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole”, can be achieved through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis, which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) . Other methods include direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The structure also includes isobutylthio, phenyl, and phenylsulfonyl groups.Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be arylated and alkylated at both C-5 and C-2 positions . They can also participate in [2 + 2 + 1] annulation reactions .Applications De Recherche Scientifique
Oxazole Derivatives in Anticancer Research
Research on oxazole derivatives, such as 5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole, has shown promising anticancer activities. For instance, a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and evaluated for their anticancer activities against a panel of 60 cancer cell lines. These compounds displayed significant growth inhibitory and cytostatic activities at submicromolar concentrations, with notable selectivity towards leukemia cell lines. The findings suggest that oxazole derivatives could be potential candidates for developing new anticancer drugs (Kachaeva et al., 2018).
Synthesis and Characterization for Medicinal Applications
General methodologies for the synthesis of 2,5-disubstituted-1,3-oxazoles have been developed, utilizing compounds like 2-(phenylsulfonyl)-1,3-oxazole as key intermediates. This approach enables the synthesis of a variety of oxazole derivatives through reactions with electrophiles and subsequent nucleophilic displacement. Such methodologies provide a versatile route for creating oxazole-based compounds with potential medicinal applications (Williams & Fu, 2010).
Oxazole-based Fluorescent Probes
Oxazole derivatives have been explored as fluorescent molecular probes due to their unique spectral properties. Compounds like 2,5-diphenyloxazoles, which contain specific functional groups, exhibit strong solvent-dependent fluorescence. This solvatochromic behavior, coupled with high fluorescence quantum yields and large Stokes shifts, makes these compounds suitable for developing sensitive fluorescent probes for biological studies (Diwu et al., 1997).
Antimicrobial and Surface Activity
Oxazole derivatives have also been investigated for their antimicrobial properties and potential as surface-active agents. The synthesis of novel 1,2,4-triazole derivatives from precursors like sodium 1-(4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl) has led to compounds with significant antimicrobial activity, which can be utilized as surface-active agents in various applications (El-Sayed, 2006).
Mécanisme D'action
are a class of heterocyclic aromatic organic compounds that contain an oxygen and a nitrogen atom separated by one carbon . They are less aromatic than thiazoles . Oxazoles are an important class of compounds in medicinal chemistry due to their wide spectrum of biological activities . They have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
The synthesis of oxazoles often involves the reaction of α-haloketones and formamide, or the Van Leusen reaction with aldehydes and TosMIC . The Van Leusen Oxazole Synthesis allows the preparation of oxazoles from aldehydes by reaction with tosylmethyl isocyanide (TosMIC) .
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-5-(2-methylpropylsulfanyl)-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-14(2)13-24-19-18(25(21,22)16-11-7-4-8-12-16)20-17(23-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDVTJLQUBJLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


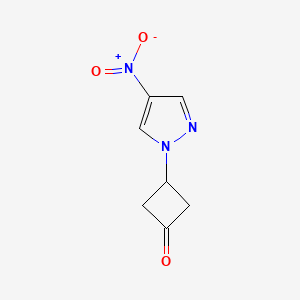
![2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B2954361.png)
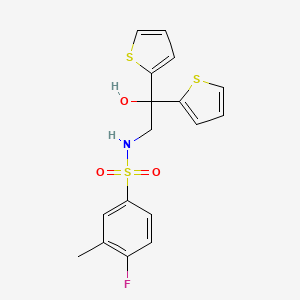
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)
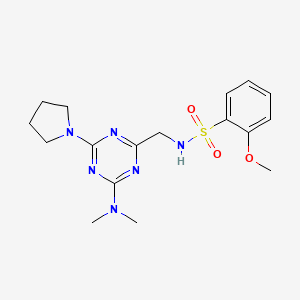
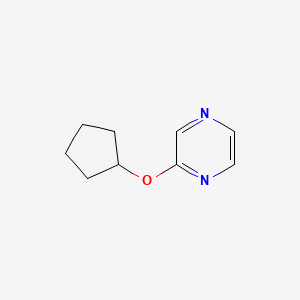
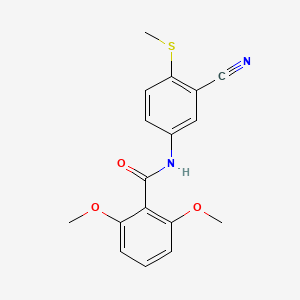

![3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione](/img/structure/B2954377.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2954378.png)
![4-[1-[2-(Triazol-2-yl)ethyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2954379.png)
